molecular formula C8H10O2 B043209 2-Methoxybenzyl alcohol CAS No. 612-16-8

2-Methoxybenzyl alcohol

Cat. No.: B043209
CAS No.: 612-16-8
M. Wt: 138.16 g/mol
InChI Key: WYLYBQSHRJMURN-UHFFFAOYSA-N
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Description

2-Methoxybenzyl alcohol, also known as o-Anisyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a colorless to light yellow liquid with a pleasant odor. This compound is commonly used as an intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2-methoxybenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature and yields the desired alcohol .

Another method involves the hydrogenation of 2-methoxybenzaldehyde in the presence of a palladium catalyst. This reaction is conducted under mild conditions and produces this compound with high selectivity .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methoxybenzaldehyde. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: 2-Methoxybenzoic acid

    Reduction: 2-Methoxytoluene

    Substitution: 2-Methoxybenzyl chloride or bromide

Properties

IUPAC Name

(2-methoxyphenyl)methanol
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InChI

InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
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InChI Key

WYLYBQSHRJMURN-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1CO
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID4060606
Record name Benzenemethanol, 2-methoxy-
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Molecular Weight

138.16 g/mol
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Physical Description

Clear orange to light orange-brown liquid; [Acros Organics MSDS]
Record name 2-Methoxybenzyl alcohol
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Vapor Pressure

0.00429 [mmHg]
Record name 2-Methoxybenzyl alcohol
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CAS No.

612-16-8, 1331-81-3
Record name 2-Methoxybenzyl alcohol
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Record name 2-Methoxybenzyl alcohol
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Synthesis routes and methods I

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 10 mol %), 1,10-phenanthroline (36 mg, 0.20 mmol, 20 mol %), Cs2CO3 (456 mg, 1.4 mmol), 2-iodobenzylalcohol (234 mg, 1.0 mmol) and methanol (1.0 mL). The test tube was sealed and the reaction mixture was stirred at 80° C. for 24 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with diethyl ether. The filtrate was concentrated. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane/diethyl ether 2:1) provided 122 mg (88% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
234 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

Five milliliters of a methanol solution containing 0.6 g (16.0 mmol) of NaBH4 is added dropwise to 10 ml of a methanol solution containing 2.0 g (14 7 mmol) of 2-methoxybenzaldehyde, followed by stirring at room temperature for about 1 hour. After the progress of reaction has been confirmed by thin-layer chromatography, 100 ml of water is poured into the reaction solution to decompose excess NaBH4, followed by extraction with three 30 ml portions of ether. The ether layer is dried over anhydrous Na2SO4, and then filtered. When the solvent is removed by distillation, 1.95 g (yield: 96.1%) of 2-methoxybenzyl alcohol is obtained as an oily colorless product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxybenzyl alcohol
Reactant of Route 2
2-Methoxybenzyl alcohol
Reactant of Route 3
2-Methoxybenzyl alcohol
Reactant of Route 4
2-Methoxybenzyl alcohol
Reactant of Route 5
2-Methoxybenzyl alcohol
Reactant of Route 6
2-Methoxybenzyl alcohol

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